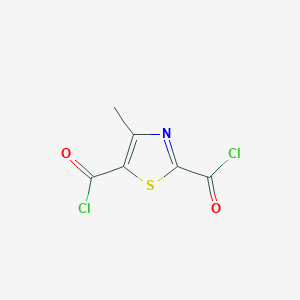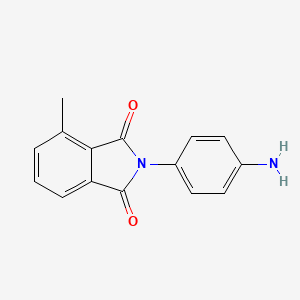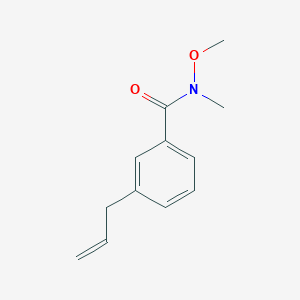
3-allyl-N-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a derivative of benzamide, characterized by the presence of an allyl group, a methoxy group, and a methyl group attached to the nitrogen atom of the benzamide structure.
Méthodes De Préparation
The synthesis of 3-allyl-N-methoxy-N-methylbenzamide can be achieved through various synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This approach utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes, with optimization for large-scale production.
Analyse Des Réactions Chimiques
3-allyl-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include organolithium and organomagnesium reagents, which facilitate nucleophilic acyl substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with organolithium reagents can lead to the formation of ketones.
Applications De Recherche Scientifique
3-allyl-N-methoxy-N-methylbenzamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology and medicine, it may be investigated for its potential pharmacological properties. Additionally, it can be used in the preparation of β-trifluoromethyl enaminones, which are valuable intermediates in organic synthesis .
Mécanisme D'action
The mechanism of action of 3-allyl-N-methoxy-N-methylbenzamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved may vary depending on the context of its application. For example, in pharmacological studies, it may interact with specific enzymes or receptors to exert its effects. The detailed mechanism of action would require further experimental investigation to elucidate.
Comparaison Avec Des Composés Similaires
3-allyl-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as N-methylbenzamide and N-methoxy-N-methylbenzamide . These compounds share structural similarities but differ in the presence of specific functional groups. The uniqueness of this compound lies in the presence of the allyl group, which may confer distinct chemical and biological properties compared to its analogs.
Similar Compounds
- N-methylbenzamide
- N-methoxy-N-methylbenzamide
- 3-(Chloromethyl)-N-methoxy-N-methylbenzamide
- 3-FLUORO-N-METHOXY-N-METHYLBENZAMIDE
- 3- (BENZYLOXY)-N-METHOXY-N-METHYLBENZAMIDE
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-3-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-4-6-10-7-5-8-11(9-10)12(14)13(2)15-3/h4-5,7-9H,1,6H2,2-3H3 |
Clé InChI |
VTBKLJWRESUQJR-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=CC=CC(=C1)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


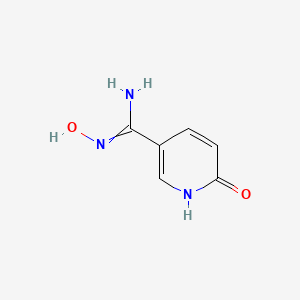

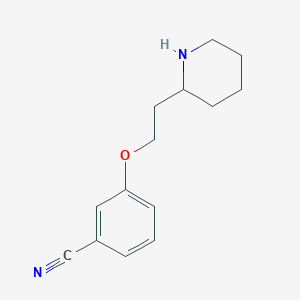
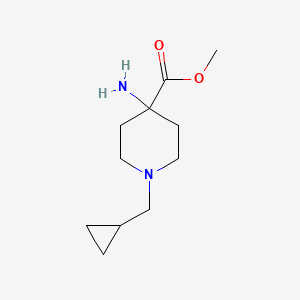





![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)

![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)
